

Technical Guide: Physical and Spectral Data of 4,4'-Dihydroxybiphenyl-D8

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Compound of Interest

Compound Name: 4,4'-Dihydroxybiphenyl-D8

Cat. No.: B1450702

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of **4,4'-Dihydroxybiphenyl-D8**, a deuterated analog of 4,4'-dihydroxybiphenyl. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

4,4'-Dihydroxybiphenyl-D8 is the deuterated form of 4,4'-dihydroxybiphenyl, where the hydrogen atoms on the phenyl rings have been replaced with deuterium. This isotopic labeling is particularly useful in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

The key physical and chemical properties of **4,4'-Dihydroxybiphenyl-D8** are summarized in the table below. Data for the non-deuterated analog is also provided for comparison, as many physical properties are expected to be similar.

Property	4,4'-Dihydroxybiphenyl-D8	4,4'-Dihydroxybiphenyl (for comparison)
Molecular Formula	C ₁₂ H ₂ D ₈ O ₂	C ₁₂ H ₁₀ O ₂
Molecular Weight	194.26 g/mol [1]	186.21 g/mol [2]
CAS Number	612480-60-1[1]	92-88-6[2]
Appearance	-	White to light yellow powder or crystals[2]
Melting Point	-	279-285 °C[2]
Solubility	-	Insoluble in water; soluble in methanol, ethanol, and ether. [2]
Isotopic Enrichment	≥98 atom % D[1]	Not Applicable

Spectral Data

Detailed spectral data for **4,4'-Dihydroxybiphenyl-D8** is not readily available in the public domain. However, the spectral characteristics of its non-deuterated counterpart, 4,4'-dihydroxybiphenyl, can provide a useful reference.

Mass Spectrometry

The mass spectrum of 4,4'-dihydroxybiphenyl is characterized by a molecular ion peak corresponding to its molecular weight. For **4,4'-Dihydroxybiphenyl-D8**, the molecular ion peak would be shifted due to the presence of eight deuterium atoms.

Spectrometry Type	4,4'-Dihydroxybiphenyl-D8 (Predicted)	4,4'-Dihydroxybiphenyl (Experimental)
Mass Spectrum (EI)	Molecular Ion (M ⁺): m/z 194	Molecular Ion (M ⁺): m/z 186[3] [4]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-dihydroxybiphenyl shows characteristic peaks for the hydroxyl and aromatic functional groups. In the deuterated analog, C-D stretching vibrations would appear at lower frequencies compared to C-H stretches.

Functional Group	4,4'-Dihydroxybiphenyl-D8 (Predicted)	4,4'-Dihydroxybiphenyl (Characteristic Peaks)
O-H Stretch	~3200-3600 cm ⁻¹ (broad)	~3200-3600 cm ⁻¹ (broad)[5]
C-D Aromatic Stretch	~2200-2300 cm ⁻¹	Not Applicable
C-H Aromatic Stretch	Not Applicable	~3000-3100 cm ⁻¹
C=C Aromatic Stretch	~1400-1600 cm ⁻¹	~1400-1600 cm ⁻¹ [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the deuterium substitution on the aromatic rings, the ¹H NMR spectrum of **4,4'-Dihydroxybiphenyl-D8** would be significantly simplified compared to the non-deuterated compound, primarily showing a signal for the hydroxyl protons. The ¹³C NMR would show signals for the carbon atoms of the biphenyl backbone.

Nucleus	4,4'-Dihydroxybiphenyl-D8 (Predicted)	4,4'-Dihydroxybiphenyl (Reference)
¹ H NMR	Signal for -OH protons	Signals for aromatic and hydroxyl protons[3]
¹³ C NMR	Signals for aromatic carbons	Signals for aromatic carbons[3]

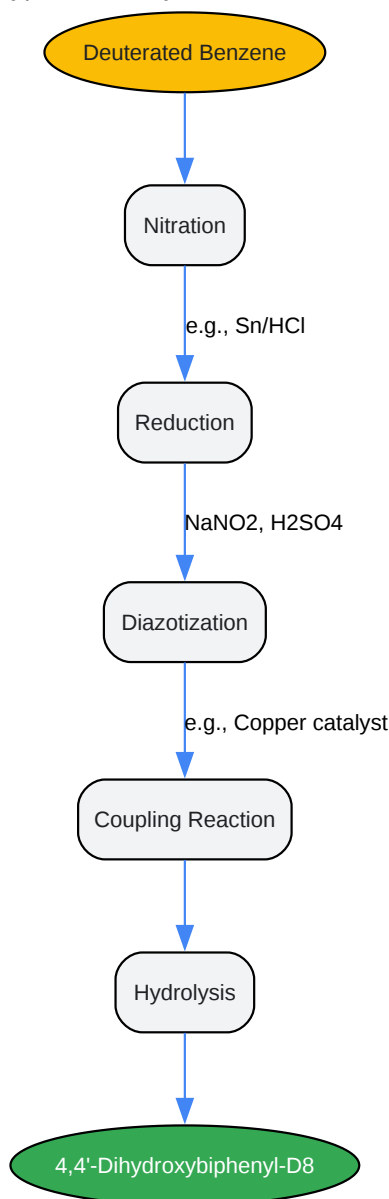
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4,4'-Dihydroxybiphenyl-D8** is not widely published. However, a general approach would involve adapting established methods for the synthesis of 4,4'-dihydroxybiphenyl, using a deuterated precursor. One common synthetic route is the diazotization of an appropriate aromatic amine followed by hydrolysis.[6]

General Synthetic Approach (Hypothetical)

A potential synthetic workflow for **4,4'-Dihydroxybiphenyl-D8** could be adapted from known syntheses of the non-deuterated compound.

Hypothetical Synthesis Workflow



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Caption: Hypothetical synthesis workflow for **4,4'-Dihydroxybiphenyl-D8**.

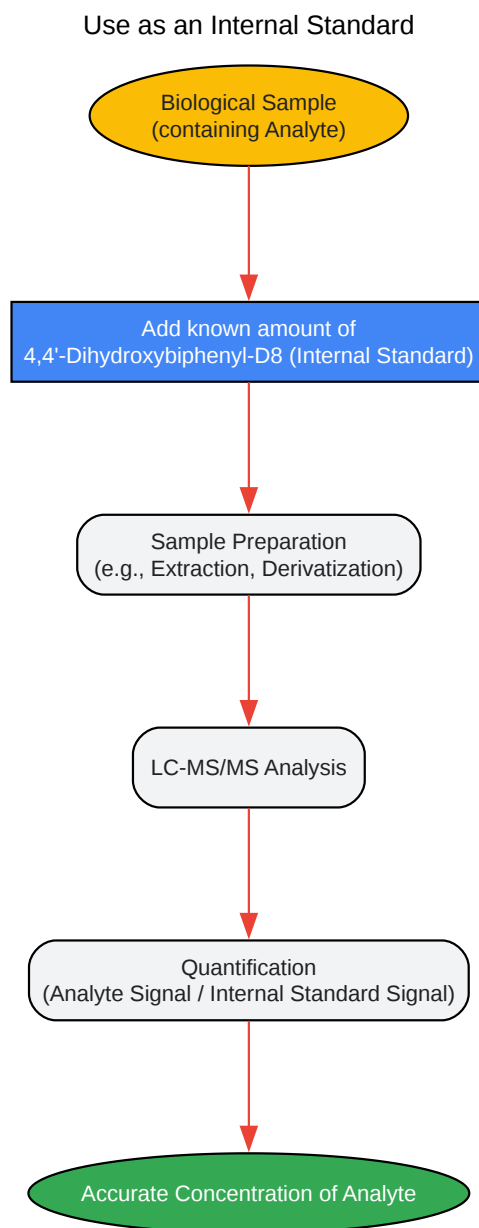
Disclaimer: This is a generalized and hypothetical workflow. The actual synthesis would require careful optimization of reaction conditions and purification procedures.

Applications in Research

Deuterated compounds like **4,4'-Dihydroxybiphenyl-D8** are valuable tools in various research applications:

- **Metabolic Studies:** To trace the metabolic fate of 4,4'-dihydroxybiphenyl in biological systems.
- **Pharmacokinetic Analysis:** To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound.
- **Internal Standards:** As an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement of the non-deuterated analyte.

The use of a deuterated internal standard is a widely accepted method to correct for matrix effects and variations during sample preparation and analysis.



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Caption: Workflow for using **4,4'-Dihydroxybiphenyl-D8** as an internal standard.

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